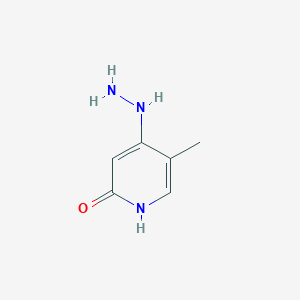

4-hydrazino-5-methyl-1H-pyridin-2-one

Description

Properties

IUPAC Name |

4-hydrazinyl-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-4-3-8-6(10)2-5(4)9-7/h2-3H,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHJPQZQIVUQSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C=C1NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910083 | |

| Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106689-40-1 | |

| Record name | 4-Hydrazinyl-5-methylpyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazino-5-methyl-1H-pyridin-2-one typically involves the reaction of 4-chloro-5-methyl-2-nitropyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazino group. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like distillation and chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazino group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Oxidation: Formation of 4-oxo-5-methyl-1H-pyridin-2-one.

Reduction: Formation of 4-amino-5-methyl-1H-pyridin-2-one.

Substitution: Formation of 4-substituted-5-methyl-1H-pyridin-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1. Intermediate in Drug Synthesis

One of the primary applications of 4-hydrazino-5-methyl-1H-pyridin-2-one is its role as an intermediate in the synthesis of pharmaceutical compounds. It is particularly noted for its involvement in the production of mineralocorticoid receptor antagonists, such as Finerenone, which is used to treat cardiovascular and renal diseases, including heart failure and diabetic nephropathy. The synthesis process involves converting this compound into 4-amino-5-methylpyridone, which serves as a crucial precursor in the drug formulation process .

1.2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have demonstrated that modifying the hydrazine moiety can enhance the cytotoxic activity against various cancer cell lines. This has opened avenues for developing new anticancer agents based on this structural framework, highlighting its potential in cancer therapeutics .

Organic Synthesis

2.1. Synthesis of Heterocycles

This compound is utilized in synthesizing various heterocyclic compounds through cyclization reactions. Its hydrazine group facilitates the formation of imidazoles and other nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry .

2.2. Reaction with Electrophiles

The compound can also act as a nucleophile in reactions with electrophiles, leading to the formation of more complex organic molecules. This characteristic is particularly useful in synthesizing functionalized pyridine derivatives, which have applications in agrochemicals and pharmaceuticals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-hydrazino-5-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also chelate metal ions, affecting metalloprotein functions and redox reactions.

Comparison with Similar Compounds

Table 1: Comparison of Key Features

Structural Diversity and Drug Design

- Substituent Flexibility: The hydrazino group in this compound allows for diverse modifications, enabling access to indole-, pyrazole-, and pyrimidine-fused systems. This versatility is less pronounced in simpler analogs like 5-methyluracil .

- Heterocycle Complexity: Pyrido-pyrimidinones (e.g., 4H-pyrido[1,2-a]pyrimidin-4-ones) exhibit higher structural complexity, often incorporating multiple fused rings and polar substituents (e.g., piperazinyl) to optimize solubility and target affinity .

Biological Activity

4-Hydrazino-5-methyl-1H-pyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It has been studied for its potential therapeutic applications, including antitumor, antimicrobial, and anti-inflammatory properties. This article consolidates various research findings related to the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and potential applications.

The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The hydrazine group in this compound is known for its high reactivity, allowing it to form hydrazones with carbonyl-containing substrates. This interaction can lead to enzyme inhibition or activation, influencing numerous biochemical pathways.

Key Interactions

- Enzyme Inhibition : The compound can inhibit hydrazine-reactive enzymes by forming stable hydrazone derivatives with aldehydes and ketones, which are crucial for various metabolic processes.

- Cell Signaling : It modulates the activity of kinases and phosphatases, affecting signal transduction pathways and gene expression.

- DNA Binding : Studies indicate that this compound has a promising affinity towards DNA, suggesting potential applications in targeting genetic material for therapeutic purposes .

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor effects. For instance:

- In vitro Studies : Compounds derived from this structure have shown efficacy against various cancer cell lines, including HER2-overexpressing breast and gastric cancers .

- In vivo Studies : Animal models have demonstrated that these compounds can reduce tumor growth significantly when administered at therapeutic doses.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Bacterial Inhibition : In vitro assays revealed promising antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics .

Anti-inflammatory Effects

This compound has shown anti-inflammatory properties:

- Inhibition of Protein Denaturation : The compound exhibits inhibitory effects on protein denaturation processes, which are crucial in inflammatory responses. IC50 values for these activities range from 46.29 to 100.60 µg/mL, indicating moderate efficacy .

Study on Antitumor Activity

A study conducted by Hwang et al. (2023) synthesized several pyrazoline analogs based on the structure of this compound. Among these, specific compounds demonstrated significant anticancer activity through targeted inhibition of protein-protein interactions essential for tumor growth .

Study on Antimicrobial Activity

An investigation into the antimicrobial properties of related hydrazine derivatives highlighted their effectiveness against various bacterial strains. The study confirmed that structural modifications influenced the MIC values significantly, suggesting a structure-activity relationship that could guide future drug design efforts .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for the hydrazino group (δ 4–6 ppm for NH) and pyridinone ring (δ 150–160 ppm for carbonyl carbons) .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm (C=O stretch) and ~3200 cm (N–H stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>98%) and identifies byproducts .

- Mass Spectrometry (MS) : Determines molecular ion ([M+H]) and fragmentation patterns .

How do structural features of this compound influence its biological activity?

Advanced

The hydrazino group enhances hydrogen-bonding potential, enabling interactions with biological targets like enzymes or DNA. Key structural factors include:

- Conformational flexibility : Non-planar pyridinone rings (e.g., dihedral angles >30°) affect binding pocket compatibility .

- Electron-withdrawing effects : The pyridinone carbonyl stabilizes charge transfer complexes, relevant to enzyme inhibition (e.g., kinase or protease targets) .

- Substituent effects : Methyl groups at C5 increase lipophilicity, impacting membrane permeability in cellular assays .

How can researchers resolve contradictions in reported synthetic yields of this compound?

Advanced

Discrepancies in yields often arise from:

- Reagent purity : Impure hydrazine derivatives lead to side reactions (e.g., dimerization).

- Solvent drying : Traces of water in polar aprotic solvents reduce reactivity .

- Catalyst loading : Excess acid/base may degrade intermediates.

Mitigation strategies : - Use anhydrous solvents and freshly distilled reagents.

- Monitor reaction progress via TLC or in-situ IR.

- Reproduce literature methods with strict control of atmospheric moisture .

What computational approaches predict the interaction of this compound with biological targets?

Q. Advanced

- Molecular docking : Models ligand binding to proteins (e.g., using AutoDock Vina) based on crystal structures from databases like PDB .

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox activity or charge distribution .

- Molecular Dynamics (MD) : Simulates conformational stability in solvated environments, critical for pharmacokinetic profiling .

What purification techniques are most effective for isolating this compound?

Q. Basic

- Column chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates polar byproducts .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals via slow cooling .

- Centrifugal partition chromatography (CPC) : Useful for large-scale purification without silica degradation .

How do substituent variations on the pyridinone ring affect physicochemical properties?

Q. Advanced

- Electron-donating groups (e.g., -OCH) : Increase solubility in aqueous media but reduce membrane permeability .

- Halogen substituents (e.g., -Cl) : Enhance metabolic stability and binding affinity via hydrophobic interactions .

- Aromatic extensions : Planar benzoyl groups (e.g., in related compounds) improve π-π stacking with aromatic residues in target proteins .

What are common byproducts in the synthesis of this compound, and how are they identified?

Q. Basic

- Dimerization products : Formed via hydrazine self-condensation; detected via MS ([M+2H] ions) .

- Oxidation byproducts : Quinone derivatives identified by UV-Vis absorbance at ~400 nm .

- Unreacted intermediates : Residual ketones or esters monitored via H NMR (e.g., methyl singlet at δ 2.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.